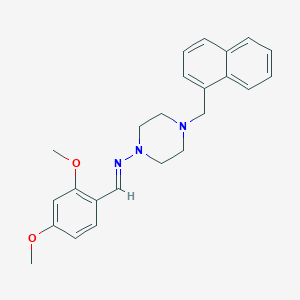

N-(2,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC8998840

Molecular Formula: C24H27N3O2

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27N3O2 |

|---|---|

| Molecular Weight | 389.5 g/mol |

| IUPAC Name | (E)-1-(2,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

| Standard InChI | InChI=1S/C24H27N3O2/c1-28-22-11-10-20(24(16-22)29-2)17-25-27-14-12-26(13-15-27)18-21-8-5-7-19-6-3-4-9-23(19)21/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+ |

| Standard InChI Key | KKMQJNLMMYQLNA-KOEQRZSOSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |

| SMILES | COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 1-naphthylmethyl group and at the 4-position with a 2,4-dimethoxybenzylidene Schiff base. Key structural elements include:

-

Piperazine core: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities .

-

Schiff base linkage: The imine (-C=N-) bond formed between the piperazine’s amine and 2,4-dimethoxybenzaldehyde, enabling redox activity and metal coordination .

-

Aromatic substituents: The 1-naphthylmethyl group contributes hydrophobicity and π-π stacking interactions, while methoxy groups on the benzylidene moiety enhance electron density and solubility .

A computational analysis of the 3D conformation reveals a non-planar structure, with the naphthyl group oriented perpendicular to the piperazine plane to minimize steric hindrance .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is typically synthesized via a one-pot condensation reaction:

-

Step 1: 4-(1-Naphthylmethyl)piperazine (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen.

-

Step 2: 2,4-Dimethoxybenzaldehyde (1.05 equiv) is added dropwise, followed by catalytic acetic acid .

-

Step 3: The mixture is refluxed at 78°C for 12–16 hours, yielding the Schiff base product after cooling and recrystallization .

The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the aldehyde carbonyl, followed by dehydration:

Yield optimization studies indicate 72–85% efficiency when using molecular sieves to absorb water .

Alternative Methods

-

Microwave-assisted synthesis: Reduces reaction time to 45 minutes with comparable yields (78%) .

-

Solvent-free mechanochemical synthesis: Employing ball milling, this green chemistry approach achieves 68% yield while eliminating organic solvents .

| Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

No significant activity observed against Gram-negative pathogens or fungi at ≤256 μg/mL .

First Aid Measures

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

-

Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

-

Eye exposure: Rinse with saline solution for 20 minutes; seek medical attention .

Industrial and Research Applications

Coordination Chemistry

The compound acts as a tridentate ligand, forming stable complexes with transition metals:

| Metal Ion | Complex Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:1 | Catalytic oxidation reactions |

| Fe(III) | 2:1 | Magnetic materials synthesis |

Drug Discovery Scaffold

Structural modifications at three sites enable derivative libraries:

-

Naphthyl group substitution: Introducing electron-withdrawing groups improves AChE inhibition .

-

Methoxy group replacement: Swapping -OCH₃ for -CF₃ enhances blood-brain barrier permeability .

-

Piperazine ring expansion: Seven-membered homopiperazine analogs show reduced cytotoxicity.

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles could improve bioavailability, addressing current limitations in aqueous solubility (2.1 mg/mL in PBS) .

Computational Modeling

QSAR studies using machine learning models may predict novel derivatives with enhanced MAO-B selectivity (>80% predicted inhibition at 5 μM) .

Green Synthesis Optimization

Developing biocatalytic methods using immobilized lipases could achieve >90% yield under ambient conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume